molecular formula C8H14ClN B15298663 1-ethynyl-N-methylcyclopentan-1-aminehydrochloride

1-ethynyl-N-methylcyclopentan-1-aminehydrochloride

Cat. No.: B15298663
M. Wt: 159.65 g/mol
InChI Key: ARXVKWZGEYGAAP-UHFFFAOYSA-N
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Description

1-ethynyl-N-methylcyclopentan-1-aminehydrochloride is a chemical compound with the molecular formula C8H14ClN It is a derivative of cyclopentane, featuring an ethynyl group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethynyl-N-methylcyclopentan-1-aminehydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone as the starting material.

    Formation of Ethynyl Group: The ethynyl group is introduced through a reaction with an appropriate acetylene derivative under basic conditions.

    Amination: The resulting intermediate undergoes amination with methylamine to form 1-ethynyl-N-methylcyclopentan-1-amine.

    Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

1-ethynyl-N-methylcyclopentan-1-aminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-ethynyl-N-methylcyclopentan-1-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethynyl-N-methylcyclopentan-1-aminehydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, potentially inhibiting their activity. The methylamine group can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethynylcyclopentane: Lacks the methylamine group, making it less versatile in biological applications.

    N-methylcyclopentanamine: Lacks the ethynyl group, reducing its reactivity in certain chemical reactions.

    Cyclopentylamine: A simpler structure with different reactivity and applications.

Uniqueness

1-ethynyl-N-methylcyclopentan-1-aminehydrochloride is unique due to the presence of both the ethynyl and methylamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse research and industrial applications.

Properties

Molecular Formula

C8H14ClN

Molecular Weight

159.65 g/mol

IUPAC Name

1-ethynyl-N-methylcyclopentan-1-amine;hydrochloride

InChI

InChI=1S/C8H13N.ClH/c1-3-8(9-2)6-4-5-7-8;/h1,9H,4-7H2,2H3;1H

InChI Key

ARXVKWZGEYGAAP-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCC1)C#C.Cl

Origin of Product

United States

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